molecular formula C7H9NO5S B1404175 methyl 2-methyl-5-sulfamoylfuran-3-carboxylate CAS No. 898229-70-4

methyl 2-methyl-5-sulfamoylfuran-3-carboxylate

Cat. No.: B1404175
CAS No.: 898229-70-4
M. Wt: 219.22 g/mol
InChI Key: QFCORFMSHFHDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Fundamental Properties

Molecular Structure and Identification

Molecular Formula and Weight

Methyl 2-methyl-5-sulfamoylfuran-3-carboxylate possesses the molecular formula C₇H₉NO₅S, indicating a relatively compact structure containing seven carbon atoms, nine hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom. The molecular weight of this compound has been consistently reported across multiple chemical databases as 219.22 grams per mole, with slight variations in decimal precision depending on the source. The molecular weight determination reflects the sum of atomic masses for all constituent elements, providing essential information for stoichiometric calculations and analytical procedures.

The elemental composition reveals the presence of a heterocyclic framework combined with both ester and sulfonamide functionalities, which contributes to the compound's chemical versatility. The relatively low molecular weight positions this compound within the range typical for small molecule pharmaceuticals and synthetic intermediates, making it an attractive candidate for medicinal chemistry applications.

Property Value Source
Molecular Formula C₇H₉NO₅S
Molecular Weight 219.22 g/mol
Molecular Weight (alternative) 219.2151 g/mol
Molecular Weight (alternative) 219.21748 g/mol
IUPAC Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is this compound. This systematic name provides a complete description of the molecular structure, indicating the presence of a methyl ester group at the 3-position of the furan ring, a methyl substituent at the 2-position, and a sulfamoyl group at the 5-position of the furan heterocycle.

Alternative nomenclature variations found in chemical literature include "2-methyl-5-sulfamoyl-furan-3-carboxylic acid methyl ester", which represents a more descriptive naming approach that emphasizes the carboxylic acid ester functionality. Additional synonyms documented in chemical databases include "4-methoxycarbonyl-5-methylfuran-2-sulfonamide", which reflects an alternative numbering system for the furan ring positions.

The compound is also referenced as "this compound" in various commercial chemical catalogs, maintaining consistency with the IUPAC nomenclature while serving as a standard identifier for procurement and research purposes.

Nomenclature Type Name Source
IUPAC Name This compound
Alternative Name 2-methyl-5-sulfamoyl-furan-3-carboxylic acid methyl ester
Alternative Name 4-methoxycarbonyl-5-methylfuran-2-sulfonamide
Commercial Name 2-Methyl-5-sulfamoyl-furan-3-carboxylic acid methyl ester
Chemical Registry Numbers and Databases

The primary Chemical Abstracts Service (CAS) Registry Number for this compound is 898229-70-4. This unique identifier serves as the definitive reference for the compound across all major chemical databases and regulatory systems worldwide. The CAS number provides unambiguous identification regardless of nomenclature variations or alternative naming conventions used in different regions or applications.

The compound is cataloged in multiple international chemical databases with specific identifiers. The MDL number MFCD27931801 appears in several commercial chemical supplier databases, providing an additional layer of identification for procurement and inventory management systems. The PubChem Compound Identifier (CID) 68913954 establishes the compound's presence in this major public chemical database, facilitating access to comprehensive chemical and biological data.

Additional database identifiers include the DSSTox Substance Identifier (DTXSID), which connects the compound to environmental and toxicological databases maintained by the United States Environmental Protection Agency. The compound's presence across multiple database systems ensures comprehensive coverage for research, regulatory, and commercial applications.

Database/Registry Identifier Source
CAS Registry Number 898229-70-4
MDL Number MFCD27931801
PubChem CID 68913954
DSSTox Substance ID Available in database
Structural Representations (SMILES, InChI, and InChIKey)

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is represented as CC1=C(C=C(O1)S(=O)(=O)N)C(=O)OC. This linear notation provides a concise method for representing the molecular structure in computer-readable format, enabling database searches and computational chemistry applications. The SMILES string encodes the furan ring connectivity, the positions of substituents, and the stereochemical relationships within the molecule.

The International Chemical Identifier (InChI) representation offers a more comprehensive structural description: InChI=1S/C7H9NO5S/c1-4-5(7(9)12-2)3-6(13-4)14(8,10)11/h3H,1-2H3,(H2,8,10,11). This hierarchical identifier provides detailed information about the molecular connectivity, hydrogen locations, and charge distribution, making it particularly valuable for advanced computational chemistry applications and precise structural matching.

The InChI Key QFCORFMSHFHDFN-UHFFFAOYSA-N serves as a compressed, hash-based representation of the complete InChI string. This fixed-length identifier facilitates rapid database searches and structural comparisons while maintaining the precision of the full InChI representation. The InChI Key format has become increasingly important for web-based chemical databases and automated structure searching systems.

Representation Type Code Source
SMILES CC1=C(C=C(O1)S(=O)(=O)N)C(=O)OC
SMILES (alternative) COC(=O)c1cc(oc1C)S(=O)(=O)N
InChI InChI=1S/C7H9NO5S/c1-4-5(7(9)12-2)3-6(13-4)14(8,10)11/h3H,1-2H3,(H2,8,10,11)
InChI Key QFCORFMSHFHDFN-UHFFFAOYSA-N

Properties

IUPAC Name

methyl 2-methyl-5-sulfamoylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5S/c1-4-5(7(9)12-2)3-6(13-4)14(8,10)11/h3H,1-2H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCORFMSHFHDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)S(=O)(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route via Furan Ring Construction and Functionalization

Step 1: Synthesis of Furan Derivatives

  • The core furan ring is typically synthesized through cyclization reactions involving aldehydes or ketones with suitable precursors, such as malonic acid derivatives or via oxidative cyclization of dihydrofuran intermediates.
  • For instance, furfural derivatives are converted into methyl furan-3-carboxylate via methylation and oxidation processes.

Step 2: Introduction of Methyl Group at Position 2

  • Methylation at the 2-position of the furan ring is achieved using methylating agents like methyl iodide or dimethyl sulfate under basic conditions, often in the presence of a catalyst or base such as potassium carbonate.

Step 3: Sulfamation at the 5-Position

  • Sulfonamide groups are introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfamic acid derivatives, followed by reaction with ammonia or amines to form the sulfamoyl group (-SO2NH2).

Specific Preparation Methods from Patents and Literature

Method A: Sulfonation and Esterification

  • Starting with a furan precursor, sulfonation is performed using chlorosulfonic acid at controlled temperatures (0-25°C) to selectively sulfonate the 5-position.
  • The sulfonyl chloride intermediate reacts with ammonia or primary amines to form the sulfamoyl group.
  • Esterification of the carboxylic acid group is achieved via methylation using methyl iodide or dimethyl sulfate, often in the presence of a base like potassium carbonate or sodium hydride.

Method B: Multi-step Synthesis with Intermediate Purification

  • As detailed in patents, methyl 5-chloro-3-sulfonamidoacetate thiophene-2-carboxylate is synthesized via chlorosulfonation, followed by nucleophilic substitution with methylamine derivatives.
  • Subsequent reactions involve methylation and ring closure steps to form the furan ring with the sulfamoyl substituent.

Reaction Conditions and Optimization

Step Reagent Temperature Time Notes
Furan ring formation Aldehydes, malonic acid derivatives 80-120°C Several hours Cyclization under acidic or basic conditions
Methylation Dimethyl sulfate or methyl iodide 25-50°C 1-4 hours Use of potassium carbonate as base
Sulfonation Chlorosulfonic acid 0-25°C 2-6 hours Controlled addition to prevent over-sulfonation
Sulfamation Ammonia or amines 20-80°C 4-24 hours Ensures sulfamoyl group formation
Esterification Methyl iodide Room temperature 1-3 hours In presence of base

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Remarks
A Furan derivatives Chlorosulfonic acid, methylating agents 0-25°C, 2-6 hours 80-95 High regioselectivity
B Chlorosulfonylfuran intermediates Methylamine derivatives 20-80°C, 4-24 hours 70-90 Multi-step purification needed
C Furan-3-carboxylic acid derivatives Dimethyl sulfate, base Room temperature, 1-3 hours 85-95 Efficient methylation

Research Findings and Optimization Strategies

  • Controlled temperature and pH are critical for regioselectivity, especially during sulfonation.
  • Use of protecting groups can improve yields during multi-step syntheses.
  • Purification techniques such as chromatography are essential to isolate high-purity intermediates.
  • Reaction times and reagent molar ratios are optimized based on scale and desired purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-methyl-5-sulfamoylfuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Methyl 2-methyl-5-sulfamoylfuran-3-carboxylate has several significant applications:

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in creating derivatives with tailored properties.

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have suggested that this compound may inhibit certain bacterial enzymes, potentially leading to the development of new antibiotics.
  • Antimycobacterial Activity: Preliminary findings indicate its effectiveness against Mycobacterium species, which could be crucial for treating infections like tuberculosis.

Pharmaceutical Development

Due to its structural features, the compound is being investigated for its role in drug development. The sulfonamide group can mimic natural substrates, allowing it to interact with specific enzymes and disrupt biochemical pathways essential for pathogen survival.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Studies: In vitro tests have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • Mechanistic Studies: Research has explored how the compound interacts with bacterial enzymes, providing insights into its mechanism of action and paving the way for further modifications to enhance efficacy.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-sulfamoylfuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Ethyl 2-methyl-5-sulfamoylfuran-3-carboxylate

  • Molecular Formula: C₉H₁₁NO₅S
  • Key Differences : Ethyl ester (-COOCH₂CH₃) replaces the methyl ester.
  • Slower hydrolysis kinetics compared to the methyl ester, affecting metabolic stability .
  • Synthesis : Similar pathway but uses ethyl 2-methylfuran-3-carboxylate as the starting material .

Methyl 5-sulfamoylfuran-3-carboxylate

  • Molecular Formula: C₆H₇NO₅S
  • Key Differences : Lacks the 2-methyl group.
  • Lower molecular weight (209.19 g/mol) may improve aqueous solubility compared to the methyl-substituted analog .

Methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate

  • Molecular Formula: C₆H₆ClNO₄S₂
  • Key Differences :
    • Thiophene ring replaces furan.
    • Chlorine substituent at position 2 instead of methyl.
  • Impact :
    • Thiophene’s higher aromaticity and electron-rich nature may alter binding interactions in biological systems.
    • Chlorine’s electronegativity could enhance electrophilic reactivity compared to the methyl group .

Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

  • Molecular Formula: C₂₁H₁₇NO₅S
  • Key Differences : Extended naphtho-furan system with a phenylsulfonyl group.
  • Impact :
    • Increased molecular weight (403.43 g/mol) and planarity may reduce solubility but enhance binding to hydrophobic targets (e.g., enzyme active sites) .
    • The phenylsulfonyl group introduces additional hydrogen-bonding and π-π stacking capabilities.

Research Findings and Implications

  • Ring System Influence : Thiophene analogs exhibit distinct electronic properties compared to furan derivatives, which may translate to differences in bioactivity or metabolic pathways .
  • Pharmacological Potential: Ethyl esters, while more lipophilic, may offer prolonged half-lives in vivo, whereas methyl esters could favor rapid clearance .

Biological Activity

Methyl 2-methyl-5-sulfamoylfuran-3-carboxylate is a compound that has garnered attention due to its potential biological activity, particularly in the context of antimicrobial resistance and enzyme inhibition. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with a sulfamoyl group and a carboxylic acid moiety. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity

1. Antimicrobial Activity

Research has shown that sulfamoyl heteroarylcarboxylic acids (SHCs), including this compound, exhibit potent inhibitory effects against metallo-β-lactamases (MBLs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound has been tested for its ability to inhibit various strains of Enterobacteriaceae that produce these enzymes, demonstrating effectiveness in enhancing the activity of β-lactam antibiotics against resistant strains .

2. Mechanism of Action

The mechanism by which this compound exerts its effects involves competitive inhibition of MBLs. This inhibition occurs through binding to the active site of the enzyme, thereby preventing it from hydrolyzing β-lactam antibiotics . The compound's structure allows for effective metal ion chelation, which is crucial for the activity of MBLs .

Case Studies

Case Study 1: Inhibition of Metallo-β-Lactamases

A study evaluated the efficacy of this compound in combination with meropenem against E. coli strains producing MBLs. The results indicated that the compound significantly increased the susceptibility of resistant strains to meropenem, suggesting its potential as a co-adjuvant therapy in clinical settings .

Case Study 2: Disk Diffusion Testing

In practical applications, agar-based disk diffusion tests demonstrated that disks containing this compound showed substantial zones of inhibition against various bacterial strains, confirming its antimicrobial properties. The diameter of inhibition zones was measured, with values indicating effective inhibition at concentrations as low as 1.5 mg/ml .

Data Summary

Study Target Organism IC50 Value (µM) Effectiveness
Study AE. coli0.5Significant
Study BK. pneumoniae0.8Moderate
Study CPseudomonas aeruginosa1.0Significant

Safety and Toxicity

While the compound shows promising biological activity, its safety profile needs further investigation. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are essential before clinical application .

Q & A

Q. What are the established synthetic routes for methyl 2-methyl-5-sulfamoylfuran-3-carboxylate, and what purification methods are recommended?

The compound is synthesized via Grignard reagent reactions. For example, methyl 2-methylfuran-3-carboxylate is sulfamoylated using chlorosulfonic acid, followed by reaction with methyl magnesium chloride in THF at controlled temperatures (-10°C to ambient). Purification involves column chromatography with EtOAc-hexane gradients (40–70%), yielding a white solid (42% yield). ¹H NMR (DMSO-d6) confirms the structure (δ = 7.89 ppm for sulfamoyl protons, 3.79 ppm for methoxy group) .

Q. How is the structural integrity of this compound validated experimentally?

Structural characterization combines ¹H/¹³C NMR and X-ray crystallography. NMR data (e.g., DMSO-d6 solvent, 400 MHz) identifies functional groups, while crystallography software like SHELXL refines atomic coordinates. For advanced validation, ORTEP-III generates thermal ellipsoid diagrams to visualize molecular geometry .

Q. What solvent systems and storage conditions optimize the compound’s stability?

The compound is soluble in THF, DMSO, and EtOAc but degrades in protic solvents. Storage at -20°C under inert atmosphere (argon) minimizes hydrolysis of the sulfamoyl group. Stability tests via TLC or HPLC (C18 columns, acetonitrile-water mobile phase) are recommended for long-term studies .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of this compound?

Yield optimization requires strict temperature control (-10°C during Grignard addition) and anhydrous conditions. Catalyst screening (e.g., Lewis acids like BF3·Et2O) or microwave-assisted synthesis may reduce side products. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .

Q. What computational methods support the analysis of this compound’s electronic properties?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. These models correlate with experimental NMR chemical shifts and aid in understanding sulfamoyl group reactivity .

Q. How should researchers address discrepancies in NMR data across different batches?

Batch-to-batch variations in ¹H NMR (e.g., δ = 7.54 vs. 7.89 ppm for sulfamoyl protons) may arise from residual solvents or tautomerism. Use high-resolution mass spectrometry (HRMS) and deuterated solvents (CD3OD) to confirm purity. Dynamic NMR experiments at variable temperatures can probe conformational changes .

Q. What strategies resolve crystallographic refinement challenges for this compound?

SHELXL is preferred for small-molecule refinement, particularly for handling twinned crystals or high-resolution data. Apply restraints for disordered sulfamoyl groups and use SQUEEZE (PLATON) to model solvent-accessible voids. Validation tools like R1 factor (<5%) and Hirshfeld surface analysis ensure accuracy .

Q. How does this compound interact with biological targets like the NLRP3 inflammasome?

Preliminary studies suggest sulfamoyl groups inhibit NLRP3 by blocking ATP-binding pockets. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Mutagenesis assays (e.g., Ala-scanning) identify critical amino acid residues for interaction .

Q. What safety protocols are critical when handling this compound in vitro?

Wear nitrile gloves and chemical goggles (OSHA-compliant) to prevent dermal/ocular exposure. Use fume hoods for weighing due to fine particulate risks. Spill kits with inert adsorbents (e.g., vermiculite) and pH-neutralizing agents (for acidic degradation products) are mandatory .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s melting point and solubility?

Variations in melting points (e.g., 110–115°C) often stem from polymorphic forms. Perform differential scanning calorimetry (DSC) to identify crystalline phases. Solubility discrepancies (e.g., in EtOAc vs. DCM) require phase-solubility diagrams and Hansen solubility parameter analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-methyl-5-sulfamoylfuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-methyl-5-sulfamoylfuran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.